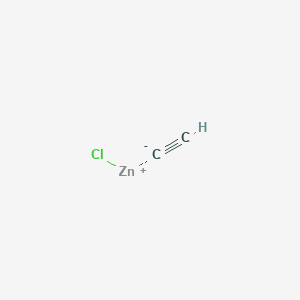
Ethynylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynylzinc chloride is an organozinc compound with the chemical formula C₂H₂ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethynylzinc chloride can be synthesized through various methods. One common approach involves the reaction of ethynyl lithium with zinc chloride in THF. This method ensures the formation of this compound in situ . Another method involves the use of a Grignard precursor, where ethynyl magnesium bromide reacts with zinc chloride to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethynylzinc chloride is primarily involved in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds . This compound can also participate in substitution reactions, where the ethynyl group is transferred to another molecule.
Common Reagents and Conditions: Typical reagents used with this compound include organic halides, palladium or nickel catalysts, and solvents like THF. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Ethynylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of conjugated dienes and other complex organic molecules.
Biology: Researchers use it to study the formation of carbon-carbon bonds in biological systems.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ethynylzinc chloride in cross-coupling reactions involves several steps:
Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst to form a metal-halide complex.
Transmetalation: The this compound transfers its ethynyl group to the metal complex.
Reductive Elimination: The final product is formed by the elimination of the metal catalyst, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Ethynylzinc chloride can be compared with other organozinc compounds, such as:
Phenylzinc chloride: Used in similar cross-coupling reactions but with different reactivity profiles.
Vinylzinc chloride: Another organozinc compound used in the synthesis of vinyl-containing molecules.
Allylzinc chloride: Known for its use in the formation of allylic compounds.
This compound is unique due to its ability to form strong carbon-carbon bonds and its versatility in various synthetic applications.
Propriétés
Numéro CAS |
37008-61-0 |
|---|---|
Formule moléculaire |
C2HClZn |
Poids moléculaire |
125.9 g/mol |
Nom IUPAC |
chlorozinc(1+);ethyne |
InChI |
InChI=1S/C2H.ClH.Zn/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
Clé InChI |
KZOLJVUSQOHNHZ-UHFFFAOYSA-M |
SMILES canonique |
C#[C-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

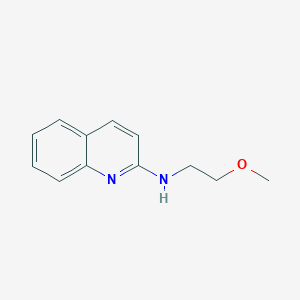
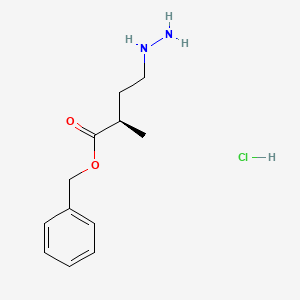
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
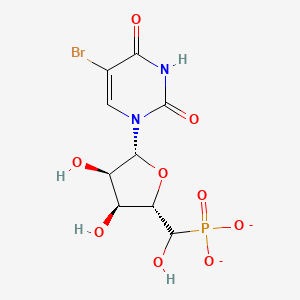
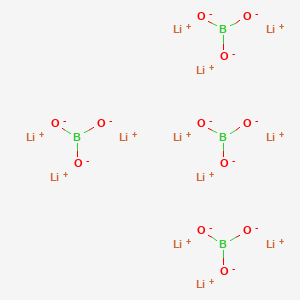

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
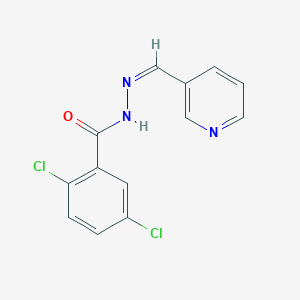
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)
